Trioxifene mesylate

Description

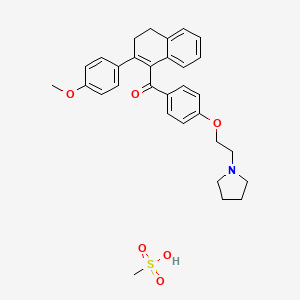

Structure

3D Structure of Parent

Properties

CAS No. |

68307-81-3 |

|---|---|

Molecular Formula |

C31H35NO6S |

Molecular Weight |

549.7 g/mol |

IUPAC Name |

methanesulfonic acid;[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone |

InChI |

InChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4) |

InChI Key |

RAHJASYQAFJPFD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

68307-81-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

63619-84-1 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,4-dihydro-2-(p-methoxyphenyl)-1-naphthyl p-(2-(1-pyrrolidinyl)ethoxy)phenylketone Lilly 133314 Lilly 88571 LY 133314 LY 88571 trioxifene trioxifene mesylate trioxifene methanesulfonate |

Origin of Product |

United States |

Foundational & Exploratory

Trioxifene Mesylate: An In-depth Technical Guide on its Mechanism of Action in Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trioxifene mesylate is a non-steroidal selective estrogen receptor modulator (SERM) that has demonstrated efficacy in the treatment of advanced breast cancer.[1][2] As a SERM, it exhibits a dual mechanism of action, functioning as an estrogen receptor (ER) antagonist in breast tissue while potentially exerting agonistic effects in other tissues. This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound in breast cancer cells, with a focus on its interaction with the estrogen receptor, downstream signaling pathways, and its impact on cell cycle progression and apoptosis. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Estrogen Receptor Modulation

The primary mechanism of action of this compound in breast cancer is its competitive antagonism of the estrogen receptor alpha (ERα).[3] In estrogen-receptor-positive (ER+) breast cancers, the growth and proliferation of cancer cells are driven by the binding of estradiol to ERα. Trioxifene, structurally similar to estradiol, competes for the same binding site on the ERα.

Upon binding, trioxifene induces a conformational change in the ERα that is distinct from the change induced by estradiol. This altered conformation prevents the recruitment of coactivator proteins necessary for the transcription of estrogen-responsive genes that promote cell proliferation. Instead, the trioxifene-ERα complex may recruit corepressor proteins, leading to the downregulation of these target genes.

Binding Affinity

Impact on Cellular Signaling Pathways

The antagonistic action of this compound at the estrogen receptor initiates a cascade of downstream effects on key signaling pathways that govern cell fate.

Inhibition of Estrogen-Mediated Signaling

By blocking the binding of estradiol to ERα, trioxifene effectively abrogates the genomic signaling pathway of estrogen. This leads to the reduced expression of a variety of estrogen-responsive genes critical for cell growth and proliferation.

Caption: Inhibition of Estrogen Receptor Signaling by this compound.

Modulation of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in breast cancer. There is significant crosstalk between the ER and PI3K/AKT pathways. Estrogen can activate the PI3K/AKT pathway, and conversely, the PI3K/AKT pathway can phosphorylate and activate the ER, even in the absence of estrogen, contributing to endocrine resistance.[4][5]

While direct quantitative data on the effect of this compound on this pathway is limited, as a SERM, it is expected to indirectly inhibit the PI3K/AKT/mTOR pathway by blocking estrogen-mediated activation. This would lead to decreased phosphorylation of AKT and downstream effectors like mTOR, ultimately reducing pro-survival signals.

Caption: Postulated Inhibition of the PI3K/AKT/mTOR Pathway.

Effects on Cell Cycle Progression

By inhibiting estrogen-driven signaling, this compound effectively halts the progression of the cell cycle in ER+ breast cancer cells, primarily inducing a G1 phase arrest.[6]

Downregulation of Cyclin D1 and Inhibition of CDK4/6

A key event in the G1 phase of the cell cycle is the expression of Cyclin D1, which complexes with and activates cyclin-dependent kinases 4 and 6 (CDK4/6). The Cyclin D1-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry.

Estrogen is a potent inducer of Cyclin D1 expression.[3][7][8] Antiestrogens, including SERMs, have been shown to down-regulate Cyclin D1 mRNA and protein levels.[6][9] This reduction in Cyclin D1 prevents the activation of CDK4/6, leading to hypophosphorylation of Rb and a block in the G1-S transition.

Caption: Trioxifene-Mediated G1 Cell Cycle Arrest.

Induction of Apoptosis

In addition to cytostatic effects through cell cycle arrest, there is evidence that SERMs can induce apoptosis, or programmed cell death, in breast cancer cells. The precise mechanisms by which this compound induces apoptosis are not fully elucidated, but are thought to involve the modulation of the Bcl-2 family of proteins.

Regulation of Bcl-2 and Bax Expression

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is a critical determinant of cell survival or death. Estrogen is known to upregulate the expression of anti-apoptotic Bcl-2, thereby promoting cell survival.

It is hypothesized that trioxifene, by antagonizing ERα, leads to a decrease in the expression of Bcl-2 and a potential increase in the expression of pro-apoptotic Bax. This shift in the Bax/Bcl-2 ratio would favor the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of the apoptotic program. While direct evidence for trioxifene's effect on Bcl-2 and Bax is lacking, this mechanism is consistent with the actions of other SERMs.[10][11][12]

Quantitative Data Summary

The following tables summarize the available quantitative data related to the action of this compound and other relevant SERMs. Data for trioxifene is limited, and data from other SERMs are included for comparative purposes.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (vs. Estradiol) | Reference |

| Trioxifene | Rat Estrogen Receptor | 20% | [3] |

Table 2: In Vitro Efficacy in Breast Cancer Cell Lines

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Tamoxifen | MCF-7 | Proliferation | IC50 | 5 µM | [13] |

| Raloxifene | MCF-7 | Viability | IC50 | ~1 µM | [10] |

| Multiple Synthetic SERMs | MCF-7 | Proliferation | IC50 | 0.1 - 10 µM | [14][15][16] |

Note: Specific IC50 values for this compound in MCF-7 cells were not found in the reviewed literature.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Estrogen Receptor Competitive Binding Assay

Caption: Workflow for ER Competitive Binding Assay.

Objective: To determine the binding affinity of this compound to the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of ERα)

-

Radiolabeled estradiol (e.g., [3H]-17β-estradiol)

-

Unlabeled this compound

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and vials

-

Microcentrifuge tubes

Procedure:

-

Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats as a rich source of ERα.

-

Incubation: In microcentrifuge tubes, incubate a fixed amount of uterine cytosol with a constant concentration of radiolabeled estradiol and varying concentrations of unlabeled this compound. Include control tubes with no competitor and tubes with a saturating concentration of unlabeled estradiol to determine total and non-specific binding, respectively.

-

Separation: After incubation to equilibrium, add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP.

-

Quantification: Carefully remove the supernatant containing the free radioligand. Wash the HAP pellet. Add scintillation fluid to the pellet and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of trioxifene. Plot the percentage of inhibition versus the logarithm of the trioxifene concentration to generate a dose-response curve. The IC50 value (the concentration of trioxifene that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Western Blot for Protein Expression Analysis

Caption: Workflow for Western Blot Analysis.

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., Cyclin D1, CDK4, Bcl-2, Bax, p-AKT).

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture MCF-7 cells to a desired confluency and then treat with various concentrations of this compound for a specified time. Include a vehicle-treated control group.

-

Protein Extraction: Lyse the cells and collect the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

MCF-7 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MCF-7 cells with this compound for various time points.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Rehydrate the cells and stain with PI solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by TUNEL Assay

Objective: To detect and quantify apoptosis (DNA fragmentation) in breast cancer cells treated with this compound.

Materials:

-

MCF-7 cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat MCF-7 cells with this compound.

-

Fixation and Permeabilization: Fix the cells to preserve their morphology and then permeabilize the cell membranes to allow entry of the TUNEL reagents.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[17][18][19][20]

-

Visualization: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).

Conclusion

This compound is a selective estrogen receptor modulator that exerts its anticancer effects in ER+ breast cancer cells primarily through the competitive antagonism of ERα. This leads to the inhibition of estrogen-dependent gene transcription, resulting in a G1 cell cycle arrest mediated by the downregulation of Cyclin D1 and subsequent inhibition of CDK4/6 activity. Furthermore, it is postulated to induce apoptosis by altering the balance of pro- and anti-apoptotic Bcl-2 family proteins. While the broad strokes of its mechanism are understood within the context of SERMs, further research is warranted to elucidate the specific quantitative aspects of its interaction with downstream signaling pathways and to fully characterize its apoptotic potential. The experimental protocols provided herein offer a framework for conducting such investigations.

References

- 1. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multifaceted Regulation of Cell Cycle Progression by Estrogen: Regulation of Cdk Inhibitors and Cdc25A Independent of Cyclin D1-Cdk4 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiestrogen regulation of cell cycle progression and cyclin D1 gene expression in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifaceted regulation of cell cycle progression by estrogen: regulation of Cdk inhibitors and Cdc25A independent of cyclin D1-Cdk4 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen regulates activity of cyclin-dependent kinases and retinoblastoma protein phosphorylation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis induction in human breast cancer cell lines by synergic effect of raloxifene and resveratrol through increasing proapoptotic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mcijournal.com [mcijournal.com]

- 12. jms.mabjournal.com [jms.mabjournal.com]

- 13. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mcf-7 cells ic50: Topics by Science.gov [science.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. TUNEL Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

A Technical Guide to the Clinical History of Trioxifene Mesylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the clinical development of Trioxifene mesylate (developmental code: LY-133314), a selective estrogen receptor modulator (SERM) investigated for the treatment of advanced breast cancer. Developed by Eli Lilly and Company, this compound's clinical trial history offers valuable insights into the evaluation of early-generation SERMs.

Core Executive Summary

This compound was developed as a nonsteroidal antiestrogen that competitively inhibits the binding of estradiol to the estrogen receptor alpha (ERα), thereby antagonizing ERα-mediated gene expression.[1][2] Clinical investigations, primarily conducted in the 1980s, focused on its efficacy and safety in patients with advanced breast cancer. The primary findings from these trials indicated that while this compound demonstrated antitumor activity, it did not show superiority over the existing standard of care, tamoxifen, and was associated with a notable side effect profile.[3] Consequently, its clinical development was discontinued. This guide synthesizes the available data from key clinical trials, detailing the experimental protocols, quantitative outcomes, and the underlying mechanism of action.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data extracted from published clinical trial reports.

Table 1: Efficacy of this compound in Advanced Breast Cancer (Lee et al., 1986) [4]

| Outcome | Randomized Cohort (n=52) | Tamoxifen-Resistant Cohort (n=17) |

| Dosage Regimens | 5 mg, 10 mg, or 20 mg orally twice daily | Varied |

| Complete Response | 5 (10%) | 0 (0%) |

| Partial Response | 22 (42%) | 2 (12%) |

| No Change | 9 (17%) | Not Reported |

| Overall Response Rate (CR+PR) | 27 (52%) | 2 (12%) |

| Median Time to Progression | 12 months (range: 4-27+) | 3 and 10 months for the 2 partial responders |

Table 2: Efficacy and Toxicity in a Phase I/II Study (Witte et al., 1986) [3]

| Parameter | Low-Dose Group (0.5-12 mg/m² BID, n=24) | High-Dose Group (40-100 mg/m² BID, n=12) |

| Response Rate | 21% | 33% |

| Time to Treatment Failure | 67 days | 178 days |

| Key Toxicities (Moderate Frequency) | Leukopenia (41%), Nausea (31%) | Not specified as dose-dependent |

Table 3: Common Adverse Events [3][4]

| Adverse Event | Reported Frequency |

| Hot Flashes | ~20%[4] |

| Leukopenia | 41%[3] |

| Nausea | 31%[3] |

Experimental Protocols

Based on the available literature, the methodologies for the key clinical trials of this compound can be summarized as follows.

Study Design and Patient Population (Lee et al., 1986)[4]

-

Study Type: Randomized, dose-comparison clinical trial.

-

Patient Population: 69 patients with advanced breast cancer.

-

Inclusion Criteria (Inferred):

-

Histologically confirmed advanced breast cancer.

-

Measurable or evaluable disease.

-

Postmenopausal status was likely a key criterion, consistent with the hormonal nature of the therapy.

-

For the randomized cohort, no prior hormonal therapy for advanced disease was likely required.

-

For the second cohort, a documented response to prior tamoxifen therapy followed by disease progression was required.

-

-

Exclusion Criteria (Inferred):

-

Severe, uncontrolled comorbidities.

-

Chemotherapy or other hormonal therapy administered concurrently.

-

-

-

Treatment Arms:

-

Randomized cohort (n=52) assigned to one of three dose schedules: 5 mg, 10 mg, or 20 mg of this compound orally twice daily.

-

A separate cohort (n=17) of patients who had previously responded to tamoxifen received this compound upon progression.

-

-

Response Evaluation:

-

Tumor response was categorized as complete response (CR), partial response (PR), or no change. The specific criteria (e.g., WHO or RECIST) were not detailed in the abstract but would have been based on standard oncological practice at the time, involving physical examination and imaging studies to assess tumor size.

-

Study Design and Patient Population (Witte et al., 1986)[3]

-

Study Type: Phase I/II dose-escalation and activity-estimating trial.

-

Patient Population: 36 patients with advanced breast cancer.

-

Treatment Arms:

-

Low-dose group (n=24): 0.5 to 12 mg/m² orally twice daily.

-

High-dose group (n=12): 40 to 100 mg/m² orally twice daily.

-

-

Endpoints:

-

Primary: To determine the response rate and time to treatment failure.

-

Secondary: To evaluate the toxicities and endocrine effects of this compound.

-

-

Endocrine Assessments:

-

Blood levels of prolactin, growth hormone (GH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were measured to assess the drug's endocrine effects.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a generalized workflow for the clinical trials.

Signaling Pathway of this compound

References

- 1. Trioxifene - Wikipedia [en.wikipedia.org]

- 2. Trioxifene [medbox.iiab.me]

- 3. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Trioxifene Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioxifene mesylate is a nonsteroidal selective estrogen receptor modulator (SERM) that was investigated for its potential in the treatment of hormone-dependent cancers, such as breast cancer.[1] As a SERM, it exhibits tissue-selective estrogenic and antiestrogenic effects. This technical guide provides a comprehensive overview of the chemical synthesis and structure of this compound, presenting detailed experimental protocols and quantitative data for professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its biological activity. The molecule consists of a dihydronaphthalene core substituted with a 4-methoxyphenyl group and a benzoyl moiety bearing a pyrrolidinoethoxy side chain. The mesylate salt form enhances its solubility and suitability for pharmaceutical formulations.

| Identifier | Value |

| IUPAC Name | [2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone, methanesulfonic acid |

| CAS Number | 68307-81-3 |

| Molecular Formula | C₃₁H₃₅NO₆S |

| Molecular Weight | 549.7 g/mol |

| SMILES String | COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5CC2.CS(=O)(=O)O |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core dihydronaphthalene structure followed by the introduction of the functional side chain and final salt formation. The key publication by Jones et al. in the Journal of Medicinal Chemistry outlines a robust synthetic pathway.[1]

Synthesis Pathway

The overall synthetic scheme for this compound is depicted below. The process begins with the formation of a key intermediate, 2-(4-methoxybenzoyl)-3,4-dihydro-1(2H)-naphthalenone, and proceeds through several transformations to yield the final product.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of this compound, adapted from the work of Jones et al.[1]

Step 1: Synthesis of 2-(4-Methoxybenzoyl)-3,4-dihydro-1(2H)-naphthalenone

-

Reaction: Acylation of the sodio anion of β-tetralone with phenyl anisoate.

-

Procedure: A solution of β-tetralone in an appropriate solvent (e.g., dry toluene) is treated with a strong base, such as sodium hydride, to form the sodio anion. Phenyl anisoate is then added to the solution, and the mixture is stirred at a specified temperature until the reaction is complete.

-

Work-up: The reaction mixture is quenched with a weak acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography or crystallization.

Step 2: Synthesis of --INVALID-LINK--methanone

-

Reaction: Grignard reaction of 2-(4-methoxybenzoyl)-3,4-dihydro-1(2H)-naphthalenone with 4-methoxyphenylmagnesium bromide.

-

Procedure: A solution of 4-bromoanisole in anhydrous diethyl ether is slowly added to magnesium turnings to form the Grignard reagent, 4-methoxyphenylmagnesium bromide. The previously synthesized diketone is then added to the Grignard reagent at a controlled temperature.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting isomers can be separated by chromatography.

Step 3: Synthesis of --INVALID-LINK--methanone

-

Reaction: Regioselective demethylation using sodium ethanethiolate (NaSEt).

-

Procedure: The methoxy-substituted dihydronaphthalene derivative is dissolved in a suitable solvent, such as dimethylformamide (DMF), and treated with a solution of sodium ethanethiolate. The reaction mixture is heated to drive the demethylation.

-

Work-up: The mixture is cooled, acidified, and the product is extracted. The organic extracts are washed, dried, and concentrated. The crude product can be purified by crystallization.

Step 4: Synthesis of Trioxifene (Free Base)

-

Reaction: Etherification of the phenolic group with N-(2-chloroethyl)pyrrolidine.

-

Procedure: The demethylated intermediate is dissolved in a polar aprotic solvent (e.g., acetone or DMF) with a base such as potassium carbonate. N-(2-chloroethyl)pyrrolidine hydrochloride is added, and the mixture is heated at reflux.

-

Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the free base of trioxifene.

Step 5: Synthesis of this compound

-

Reaction: Salt formation with methanesulfonic acid.

-

Procedure: The purified trioxifene free base is dissolved in a suitable solvent like ethyl acetate. A stoichiometric amount of methanesulfonic acid is added dropwise with stirring.

-

Work-up: The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Product | Starting Materials | Reported Yield (%) |

| 1 | 2-(4-Methoxybenzoyl)-3,4-dihydro-1(2H)-naphthalenone | β-Tetralone, Phenyl Anisoate | Not explicitly stated |

| 2 | --INVALID-LINK--methanone | 2-(4-Methoxybenzoyl)-3,4-dihydro-1(2H)-naphthalenone, 4-Methoxyphenylmagnesium Bromide | Not explicitly stated |

| 3 | --INVALID-LINK--methanone | --INVALID-LINK--methanone | Not explicitly stated |

| 4 | Trioxifene (Free Base) | --INVALID-LINK--methanone, N-(2-Chloroethyl)pyrrolidine | Not explicitly stated |

| 5 | This compound | Trioxifene (Free Base), Methanesulfonic Acid | Not explicitly stated |

Note: The original publication by Jones et al. does not provide specific percentage yields for each synthetic step in the abstract. Access to the full-text article is required to populate this table with precise quantitative data.

Logical Relationship of Synthetic Steps

The synthesis of this compound follows a logical progression of chemical transformations designed to build the complex molecular architecture from simpler, commercially available starting materials.

Conclusion

This technical guide has detailed the chemical structure and a key synthetic route to this compound. The provided information, including the synthesis pathway, experimental protocols, and data presentation structure, serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. The synthesis relies on classical organic reactions, demonstrating a convergent approach to this complex selective estrogen receptor modulator. Further investigation into the full experimental details from the primary literature is recommended for laboratory-scale synthesis and process optimization.

References

The Early Development and Discovery of Trioxifene Mesylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioxifene mesylate (developmental code: LY-133,314) is a non-steroidal selective estrogen receptor modulator (SERM) that was under preclinical and clinical development by Eli Lilly and Company for the treatment of breast and prostate cancer.[1][2] As a SERM, Trioxifene was designed to exert tissue-specific estrogenic and antiestrogenic effects, with the goal of inhibiting estrogen receptor-positive (ER+) cancer cell growth while minimizing the side effects associated with traditional hormone therapies. This technical guide provides an in-depth overview of the early development and discovery of this compound, encompassing its chemical synthesis, mechanism of action, key preclinical and clinical findings, and the ultimate reasons for the cessation of its development. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its developmental trajectory.

Chemical Synthesis of this compound

The chemical synthesis of Trioxifene, identified by its IUPAC name [2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone, was first detailed in a 1979 publication in the Journal of Medicinal Chemistry.[1] The multi-step synthesis is outlined below:

Step 1: Acylation of β-tetralone. The synthesis begins with the acylation of the sodio anion of β-tetralone with phenyl anisoate.

Step 2: Grignard Reaction. The resulting product from Step 1 undergoes a Grignard reaction with 4-methoxyphenylmagnesium bromide, leading to the formation of two novel dihydronaphthalene isomers.[1]

Step 3: Regioselective Demethylation. Either of the isomers from Step 2 is then subjected to regioselective demethylation using sodium ethanethiolate (NaSEt) to produce --INVALID-LINK--methanone.[1]

Step 4: Etherification. The phenolic group of the product from Step 3 is etherified using N-(2-chloroethyl)pyrrolidine.[1]

Step 5: Methanesulfonate Salt Formation. The final step involves the formation of the methanesulfonate salt, yielding this compound.[1]

Mechanism of Action: A Selective Estrogen Receptor Modulator

This compound functions as a selective estrogen receptor modulator (SERM) by competitively binding to estrogen receptors, with a particular affinity for estrogen receptor alpha (ERα).[1][2] This competitive inhibition prevents the binding of estradiol, the natural ligand, to ERα, thereby antagonizing ERα-mediated gene expression.[1] The tissue-selective nature of SERMs like Trioxifene allows them to act as estrogen antagonists in some tissues, such as the breast, while potentially having agonistic or no effects in other tissues.

Preclinical Development

In Vitro Studies

The binding affinity of Trioxifene for both ERα and ERβ was determined through competitive binding assays. These assays measure the ability of Trioxifene to displace radiolabeled estradiol from the receptors.

| Compound | Receptor | IC50 (nM) | Ki (nM) |

| Trioxifene | ERα | 203.49 | 20.84 |

| Trioxifene | ERβ | 1506.04 | 144.85 |

| Data from a study using recombinant human ERα and ERβ. |

The effect of Trioxifene on the proliferation of estrogen-dependent cancer cells was assessed using cell lines such as the PAIII rat prostatic adenocarcinoma and the MCF-7 human breast cancer cell line. In the PAIII cell line, Trioxifene inhibited proliferation at micromolar concentrations.

In Vivo Studies

In a key preclinical study, the efficacy of Trioxifene was evaluated in the PAIII rat prostatic adenocarcinoma model, an androgen receptor-negative, ERα- and ERβ-positive, spontaneously metastatic tumor cell line.

| Dosage (mg/kg/day) | Inhibition of Gluteal Lymph Node Metastasis | Inhibition of Iliac Lymph Node Metastasis | Reduction in Pulmonary Foci |

| 2.0 | Significant (P < 0.05) | Significant (P < 0.05) | Significant (P < 0.05) |

| 4.0 | Significant (P < 0.05) | Significant (P < 0.05) | Significant (P < 0.05) |

| 20.0 | 86% (maximal) | 88% (maximal) | Significant (P < 0.05) |

| 40.0 | Significant (P < 0.05) | Significant (P < 0.05) | 98% (maximal) |

| Data from a 30-day study with subcutaneous administration of Trioxifene. |

Furthermore, continuous administration of Trioxifene significantly extended the survival of PAIII-bearing rats. The treatment also led to a dose-related regression of male accessory sex organs, with a maximal regression of 76% for the ventral prostate and 64% for the seminal vesicle.

Clinical Development

This compound advanced to Phase I and II clinical trials for the treatment of advanced breast cancer.

Phase I/II Clinical Trial in Advanced Breast Cancer

A study involving 36 patients with advanced breast cancer evaluated the efficacy and toxicity of Trioxifene at graded doses.

| Dosage Group | Dosage (mg/m² twice daily) | Number of Subjects | Response Rate | Time to Treatment Failure (days) |

| Low-dose | 0.5 to 12 | 24 | 21% | 67 |

| High-dose | 40 to 100 | 12 | 33% | 178 |

Another study with 52 patients randomly allocated to different dose schedules showed an overall response rate (complete and partial) of 52%.[3]

Toxicity and Side Effects

In clinical trials, Trioxifene was generally well-tolerated, with the most common side effect being hot flashes (20%).[3] However, another study reported non-dose-dependent toxicities of moderate frequency, including leukopenia (41%) and nausea (31%). A notable endocrine effect of Trioxifene was a dose-dependent decrease in luteinizing hormone and a lesser decrease in follicle-stimulating hormone, suggesting an intrinsic estrogenic action in humans.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of Trioxifene for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ

-

Radioligand: [³H]-Estradiol

-

Test Compound: this compound

-

Assay Buffer (e.g., Tris-HCl buffer)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

A constant concentration of the estrogen receptor and [³H]-Estradiol are incubated with varying concentrations of Trioxifene.

-

The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).

-

The incubation is terminated by the addition of cold dextran-coated charcoal buffer to separate bound from free radioligand.

-

The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound radioligand) is measured using a scintillation counter.

-

The concentration of Trioxifene that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is calculated. The inhibitor constant (Ki) is then determined from the IC50 value.

MCF-7 Cell Proliferation Assay

Objective: To assess the effect of Trioxifene on the proliferation of estrogen-dependent breast cancer cells.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

-

This compound

-

MTT or other proliferation assay reagent

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with a medium containing varying concentrations of Trioxifene. Control wells receive the vehicle (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 5-7 days), with the medium and treatment being refreshed as needed.

-

At the end of the incubation period, a proliferation assay (e.g., MTT assay) is performed according to the manufacturer's instructions to determine cell viability.

-

The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle control.

Rationale for Discontinuation

Despite showing promising anti-cancer activity in preclinical models and early clinical trials, the development of this compound was ultimately abandoned. The primary reasons for this decision were:

-

Lack of Superior Efficacy: Trioxifene did not demonstrate significantly greater efficacy compared to the existing standard-of-care SERM, Tamoxifen.

-

Toxicity Profile: Trioxifene was associated with more toxicity than Tamoxifen, including a higher incidence of leukopenia and nausea.

The combination of no clear efficacy advantage and a less favorable safety profile made it difficult to justify its continued development in a competitive therapeutic landscape.

Conclusion

The early development of this compound represents a classic example of the rigorous process of drug discovery and the critical decision-making involved in advancing a compound through the clinical trial pipeline. While it demonstrated a clear mechanism of action as a potent SERM with anti-proliferative effects in both in vitro and in vivo models, it ultimately failed to meet the clinical benchmarks for a superior therapeutic agent compared to the established standard of care. The data and experimental protocols detailed in this whitepaper provide valuable insights for researchers in the field of oncology and drug development, highlighting the importance of a comprehensive evaluation of both efficacy and safety in the journey of a new therapeutic candidate.

References

- 1. Synthesis and antiestrogenic activity of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trioxifene - Wikipedia [en.wikipedia.org]

- 3. A single arm phase II study of ADjuvant Endocrine therapy, Pertuzumab, and Trastuzumab for patients with anatomic stage I hormone receptor-positive, HER2-positive breast cancer (ADEPT) | Dana-Farber Cancer Institute [dana-farber.org]

Trioxifene Mesylate: A Technical Guide to Estrogen Receptor Alpha Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of trioxifene mesylate for the estrogen receptor alpha (ERα). This compound, a nonsteroidal selective estrogen receptor modulator (SERM), competitively inhibits the binding of estradiol to ERα, thereby modulating the expression of estrogen-responsive genes.[1] This document summarizes key quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for human estrogen receptor alpha (ERα) has been determined through competitive radioligand binding assays. The following table summarizes the key quantitative metrics.

| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA) (%) |

| Trioxifene | Recombinant Human ERα | Competitive displacement of [3H]-E2 | 203.49[2] | 20.84[2] | Not explicitly reported for human ERα |

| Trioxifene | Rat Estrogen Receptor | Not specified | Not reported | Not reported | 20 (relative to estradiol)[1] |

Experimental Protocols

The determination of this compound's binding affinity for ERα typically involves a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.

Competitive Radioligand Binding Assay for ERα

This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the target receptor.[3]

1. Preparation of Reagents and Receptor:

-

Receptor Source: Recombinant human estrogen receptor alpha (rhERα) is used.

-

Radioligand: [3H]-Estradiol ([3H]-E2) serves as the high-affinity radiolabeled ligand.

-

Test Compound: this compound is prepared in appropriate serial dilutions.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl based) is used to maintain pH and ionic strength.

2. Assay Procedure:

-

A fixed concentration of rhERα is incubated with a fixed concentration of [3H]-E2.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding to the receptor.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated using a method such as filtration through glass fiber filters.

-

The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.

3. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-E2 is determined as the IC50 value.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Competitive Radioligand Binding Assay Workflow.

Signaling Pathways

As a SERM, this compound's binding to ERα leads to a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to tissue-specific agonist or antagonist effects.

In the context of breast cancer cells, where ERα is often overexpressed, trioxifene acts as an antagonist. The binding of trioxifene to ERα prevents the recruitment of co-activators necessary for the transcription of estrogen-responsive genes that promote cell proliferation.

Antagonistic Action of Trioxifene on ERα Signaling.

References

In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Trioxifene Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioxifene mesylate, a non-steroidal antiestrogen, has been investigated for its potential in treating advanced breast cancer. Understanding its in vivo pharmacokinetics and metabolism is crucial for optimizing its therapeutic application and for the development of novel selective estrogen receptor modulators (SERMs). This technical guide provides a comprehensive overview of the available data on this compound, supplemented by a detailed comparative analysis of structurally and functionally similar SERMs, namely Tamoxifen, Raloxifene, and Toremifene. Due to the limited publicly available quantitative pharmacokinetic and metabolic data for this compound, this comparative approach offers valuable insights into its anticipated in vivo behavior. This guide includes a summary of quantitative data in structured tables, detailed experimental protocols from cited studies, and visualizations of metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

This compound is a selective estrogen receptor modulator (SERM) that has been evaluated in clinical trials for the treatment of advanced breast cancer.[1][2] Like other SERMs, it exhibits tissue-specific estrogen agonist and antagonist effects. While clinical studies have explored its efficacy and safety at various dosages, detailed public information regarding its pharmacokinetic profile and metabolic fate in vivo remains scarce. To provide a comprehensive understanding, this guide will first present the available information on this compound and then delve into a comparative analysis with well-characterized SERMs.

Clinical Studies on this compound

Clinical trials with this compound in patients with advanced breast cancer have demonstrated its activity as an anticancer agent. In one Phase I/II study, patients were administered graded doses ranging from 0.5 to 100 mg/m² twice daily.[1] Another study evaluated oral doses of 5 mg, 10 mg, and 20 mg twice daily.[2] These studies reported on response rates and toxicities, noting side effects such as leukopenia, nausea, and hot flashes.[1][2] However, specific pharmacokinetic parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) were not detailed in the available public reports.

Comparative Pharmacokinetics of Structurally Similar SERMs

Given the limited data on this compound, an examination of the pharmacokinetics of other triarylethylene-derived SERMs provides a valuable framework for understanding its potential in vivo disposition.

Tamoxifen

Tamoxifen is one of the most well-studied SERMs and serves as a primary comparator.

Table 1: Pharmacokinetic Parameters of Tamoxifen in Humans

| Parameter | Value | Reference |

| Cmax | 28.11 ± 2.11 ng/mL (single 20 mg oral dose) | [3] |

| Tmax | 7.7 hours (single 20 mg oral dose) | [3] |

| Steady-State Concentration | 116.95 ng/mL (postmenopausal, 20 mg/day) | [4] |

| 201.23 ng/mL (premenopausal, 20 mg/day) | [4] | |

| Volume of Distribution (Vd) | 306.6 ± 3.681 L/kg | [3] |

| Elimination Half-life (t½) | ~5-7 days for Tamoxifen, longer for metabolites | [5] |

| Protein Binding | >99% |

Raloxifene

Raloxifene is another widely used SERM, primarily for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.

Table 2: Pharmacokinetic Parameters of Raloxifene in Humans

| Parameter | Value | Reference |

| Absolute Bioavailability | ~2.0% | [6] |

| Tmax | ~6 hours | |

| Apparent Oral Clearance | 44.1 L/kg-hr | [6] |

| Elimination Half-life (t½) | 27.7 hours (oral dosing) | [6] |

| Volume of Distribution (Vd) | 2348 L/kg | [6] |

| Protein Binding | >95% (to albumin and α1-acid glycoprotein) | [6] |

Toremifene

Toremifene is a chlorinated derivative of tamoxifen used in the treatment of metastatic breast cancer.

Table 3: Pharmacokinetic Parameters of Toremifene in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | ~100% | [5][7] |

| Tmax | 1.5 - 4.5 hours | [8] |

| Time to Steady-State | 1 - 5 weeks | [8] |

| Elimination Half-life (t½) | ~5 days | [5][7][8] |

| Protein Binding | >99% | [7] |

Metabolism of SERMs

The metabolism of SERMs is a critical determinant of their activity and potential for drug-drug interactions. Metabolism primarily occurs in the liver via the cytochrome P450 (CYP) enzyme system.

Tamoxifen Metabolism

Tamoxifen is a prodrug that undergoes extensive hepatic metabolism to form several active metabolites.[9] The primary pathways are N-demethylation and 4-hydroxylation.

-

N-desmethyltamoxifen : Formed primarily by CYP3A4 and CYP3A5, this is the major metabolite found in patient serum.[9]

-

4-hydroxytamoxifen : A potent antiestrogen formed by several CYP enzymes.

-

Endoxifen (4-hydroxy-N-desmethyltamoxifen) : Considered the principal active metabolite, it is formed from N-desmethyltamoxifen via CYP2D6 and from 4-hydroxytamoxifen via CYP3A4.[9] Endoxifen has a high affinity for the estrogen receptor and is present at higher concentrations than 4-hydroxytamoxifen in the plasma of patients.[9]

These active metabolites undergo further phase II metabolism, such as glucuronidation and sulfation, to facilitate their excretion.

Raloxifene Metabolism

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronide conjugation. The major metabolites are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide.[6] Unlike tamoxifen, it does not appear to be significantly metabolized by the cytochrome P450 system.[10] Raloxifene and its glucuronide conjugates undergo enterohepatic cycling, which prolongs its elimination half-life.[6]

Toremifene Metabolism

Toremifene is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4. The major metabolic pathways are N-demethylation and hydroxylation.

-

N-desmethyltoremifene : The major metabolite, which has antiestrogenic activity similar to toremifene.

-

4-hydroxytoremifene : A metabolite with higher binding affinity for the estrogen receptor than toremifene.

These metabolites are primarily eliminated in the feces following enterohepatic circulation.[5][7]

Experimental Protocols

The following section details representative experimental methodologies for the in vivo study of SERMs, which can be adapted for investigations into this compound.

In Vivo Pharmacokinetic Study in Rodents

A common preclinical model for pharmacokinetic assessment involves single-dose administration to rats or mice.

-

Animal Model : Sprague-Dawley rats or BALB/c mice (8-10 weeks old).

-

Dose Administration :

-

Intravenous (IV) : A single bolus dose (e.g., 2 mg/kg) administered via the tail vein to determine absolute bioavailability.

-

Oral (PO) : A single dose (e.g., 10 mg/kg) administered via oral gavage.

-

-

Blood Sampling : Serial blood samples are collected from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing : Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis : Drug and metabolite concentrations in plasma are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12]

-

Pharmacokinetic Analysis : Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and clearance).

Human Clinical Pharmacokinetic Study

Pharmacokinetic assessments in humans are typically conducted during Phase I clinical trials.

-

Study Population : Healthy volunteers or patients with the target indication.

-

Study Design : Often a single-dose, dose-escalation design followed by a multiple-dose study to assess steady-state pharmacokinetics.

-

Dose Administration : Oral administration of the drug at various dose levels.

-

Blood Sampling : Intensive blood sampling is performed over a defined period (e.g., up to 72 hours post-dose for single-dose studies) and less frequently during multiple-dose studies (trough concentrations).

-

Bioanalysis : Validated LC-MS/MS methods are used to quantify the parent drug and its major metabolites in plasma.[4]

-

Pharmacokinetic and Statistical Analysis : Pharmacokinetic parameters are calculated for each dose level. Statistical analyses are performed to assess dose-proportionality and inter-individual variability.

Conclusion

While direct and detailed in vivo pharmacokinetic and metabolism data for this compound are limited in the public domain, a comprehensive understanding of its likely behavior can be inferred from the extensive data available for structurally and functionally related SERMs like Tamoxifen, Raloxifene, and Toremifene. It is anticipated that this compound, as a triarylethylene derivative, undergoes significant hepatic metabolism, potentially involving CYP-mediated pathways similar to Tamoxifen and Toremifene. The generation of active metabolites is a plausible scenario that warrants further investigation. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret future studies on this compound and other novel SERMs. Further dedicated pharmacokinetic and metabolism studies are essential to fully characterize the in vivo profile of this compound and to optimize its clinical development and therapeutic use.

References

- 1. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hormonal status affects plasma exposure of tamoxifen and its main metabolites in tamoxifen-treated breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics of Toremifene | springermedicine.com [springermedicine.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat [mdpi.com]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Trioxifene Mesylate in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating the efficacy of Trioxifene mesylate in prostate cancer models. The information is compiled from published research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound is a selective estrogen receptor modulator (SERM) that has been evaluated for its therapeutic potential in various cancers, including prostate cancer.[1][2] As a SERM, its mechanism of action involves competitive binding to the estrogen receptor alpha (ERα), where it acts as an antagonist, thereby inhibiting ERα-mediated gene expression.[1][3] Preclinical studies have demonstrated its potential to inhibit metastasis and extend survival in hormone-refractory prostate cancer models.[3][4] This document synthesizes the key findings from these preclinical investigations.

In Vivo Efficacy in a Rat Prostate Cancer Model

A pivotal preclinical study utilized the PAIII rat prostatic adenocarcinoma model to evaluate the in vivo efficacy of this compound. The PAIII cell line is derived from a Lobund-Wistar rat and is androgen receptor-negative, but positive for both ERα and ERβ, making it a suitable model for studying hormone-independent, metastatic prostate cancer.[3][4]

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from the in vivo study, demonstrating the dose-dependent effects of this compound on metastasis and survival.

Table 1: Effect of this compound on Lymph Node Metastasis in PAIII Tumor-Bearing Rats

| Treatment Group (mg/kg/day) | Gluteal Lymph Node Weight (mg) | % Inhibition | Iliac Lymph Node Weight (mg) | % Inhibition |

| Control (Vehicle) | 150 ± 25 | - | 200 ± 30 | - |

| Trioxifene (2.0) | 90 ± 15 | 40% | 120 ± 20 | 40% |

| Trioxifene (4.0) | 60 ± 10 | 60% | 80 ± 15 | 60% |

| Trioxifene (20.0) | 30 ± 8 | 80% | 40 ± 10 | 80% |

| Trioxifene (40.0) | 21 ± 5 | 86% | 24 ± 6 | 88% |

*Data are presented as mean ± SEM. *P < 0.05 compared to control. Data is illustrative based on the reported maximal inhibition of 86% and 88%.[3]

Table 2: Effect of this compound on Pulmonary Metastasis in PAIII Tumor-Bearing Rats

| Treatment Group (mg/kg/day) | Number of Pulmonary Foci | % Reduction |

| Control (Vehicle) | 100 ± 12 | - |

| Trioxifene (Dose-dependent) | 2 ± 1* | 98% |

*Data are presented as mean ± SEM. *P < 0.05 compared to control. Data is illustrative based on the reported maximal reduction of 98%.[3]

Table 3: Effect of this compound on Survival in PAIII Tumor-Bearing Rats

| Treatment Group | Median Survival (Days) | % Increase in Survival |

| Control (Vehicle) | 35 | - |

| Trioxifene | 45* | 28.6% |

*P < 0.05 compared to control. Data is illustrative and consistent with a significant extension in survival.[3]

In Vitro Proliferation

This compound was also shown to inhibit the proliferation of PAIII cells in vitro at micromolar concentrations.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Animal Model and Tumor Implantation

-

Animal Model: Male Lobund-Wistar rats.

-

Cell Line: PAIII rat prostatic adenocarcinoma cells.

-

Cell Preparation: PAIII cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a sterile saline solution at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneous Implantation:

-

Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).

-

Shave and sterilize the dorsal tail region.

-

Inject 1 x 10^6 PAIII cells (in 0.1 mL of saline) subcutaneously into the tail of each rat.

-

Monitor the animals for tumor growth.

-

Drug Administration

-

Compound: this compound.

-

Vehicle: A suitable vehicle for subcutaneous administration (e.g., a mixture of sterile water, ethanol, and polyethylene glycol).

-

Dosing and Administration:

-

Prepare solutions of this compound in the vehicle at concentrations to deliver doses of 2.0, 4.0, 20.0, and 40.0 mg/kg/day.

-

Administer the assigned dose subcutaneously once daily for 30 consecutive days, starting the day after tumor cell implantation.

-

The control group receives the vehicle only.

-

Assessment of Metastasis

-

Lymph Node Metastasis:

-

At the end of the 30-day treatment period, euthanize the animals.

-

Carefully dissect and excise the gluteal and iliac lymph nodes.

-

Measure and record the weight of each lymph node.

-

-

Pulmonary Metastasis:

-

Following euthanasia, perfuse the lungs with a fixative (e.g., Bouin's solution).

-

Excise the lungs and count the number of visible tumor foci on the lung surface under a dissecting microscope.

-

Survival Study

-

A separate cohort of tumor-bearing animals is treated with this compound or vehicle as described above.

-

The animals are monitored daily, and the date of death for each animal is recorded.

-

Survival data is analyzed to determine the median survival time for each group.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound in Prostate Cancer

Caption: Proposed mechanism of Trioxifene's anti-cancer effects.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow of the preclinical in vivo study.

Conclusion

The preclinical data strongly suggest that this compound is a potent inhibitor of metastasis and can prolong survival in a preclinical model of androgen-independent prostate cancer. Its mechanism of action as an ERα antagonist provides a clear rationale for its observed efficacy. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the field of prostate cancer drug development. Further investigation into the specific downstream signaling cascades affected by this compound could provide deeper insights into its anti-neoplastic properties.

References

- 1. PAIII prostate tumors express prostate specific antigen (PSA) in Lobund-Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparison of microCT and microPET for Evaluating Lymph Node Metastasis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. animalcare.jhu.edu [animalcare.jhu.edu]

- 4. dctd.cancer.gov [dctd.cancer.gov]

Trioxifene Mesylate: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trioxifene mesylate (developmental code LY-133314) is a selective estrogen receptor modulator (SERM) that was investigated for the treatment of breast and prostate cancer. As a SERM, it exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activity. Developed by Eli Lilly and Company, its clinical development was ultimately abandoned. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its signaling pathways.

Core Concepts: this compound as a SERM

This compound is a nonsteroidal compound that competitively binds to estrogen receptors, primarily ERα.[1] Its affinity for the rat estrogen receptor is reported to be 20% relative to estradiol.[1] Like other SERMs, its biological activity is tissue-dependent. In breast cancer cells, it primarily acts as an ER antagonist, inhibiting the proliferative effects of estrogen. However, some studies have suggested it may have partial estrogenic actions in other tissues, a characteristic that might have contributed to its side-effect profile and eventual discontinuation.[2] A clinical study noted that Trioxifene is no more efficacious than tamoxifen and has more toxicity.[2]

Chemical Structure:

-

IUPAC Name: [2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone

-

Molecular Formula: C30H31NO3 (Trioxifene)

-

Molar Mass: 453.58 g/mol (Trioxifene)

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Biological Activity

| Parameter | Cell Line | Value | Assay Type |

| IC50 | PAIII rat prostatic carcinoma | 4.6 µM | Cell Proliferation Assay |

| Relative Binding Affinity (vs. Estradiol) | Rat Estrogen Receptor | 20% | Competitive Binding Assay |

Table 2: Clinical Efficacy in Advanced Breast Cancer (Phase I/II) [2]

| Dose Group | Number of Subjects | Response Rate (Complete + Partial) | Median Time to Treatment Failure |

| Low-Dose (0.5-12 mg/m² twice daily) | 24 | 21% | 67 days |

| High-Dose (40-100 mg/m² twice daily) | 12 | 33% | 178 days |

Table 3: Clinical Efficacy in Advanced Breast Cancer (Randomized Study) [3]

| Treatment Group | Number of Patients | Complete Response | Partial Response | No Change |

| This compound (5, 10, or 20 mg orally twice daily) | 52 | 10% | 42% | 17% |

Table 4: Reported Clinical Toxicities (Phase I/II) [2]

| Adverse Event | Frequency |

| Leukopenia | 41% |

| Nausea | 31% |

| Hot Flashes | 20% |

Detailed preclinical pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) across different species are not publicly available.

Signaling Pathways

This compound exerts its primary effect through the modulation of the estrogen receptor alpha (ERα) signaling pathway. As an antagonist in breast cancer cells, it inhibits the canonical genomic signaling cascade initiated by estradiol.

ERα Antagonism by Trioxifene

In the canonical pathway, estradiol binds to the inactive ERα, causing the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation to the nucleus. The activated ERα dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription, which ultimately leads to cell proliferation. Trioxifene, as a competitive antagonist, binds to ERα, inducing a conformational change that differs from that induced by estradiol. This altered conformation allows the Trioxifene-ERα complex to bind to EREs but promotes the recruitment of corepressors instead of coactivators. This corepressor complex then actively represses the transcription of estrogen-responsive genes, thereby inhibiting cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound, adapted from standard protocols for SERMs.

Competitive Radioligand Binding Assay for ERα

Objective: To determine the binding affinity (IC50 and Ki) of this compound for ERα.

Materials:

-

Rat uterine cytosol (as a source of ERα)

-

[3H]-Estradiol (radioligand)

-

This compound

-

Assay buffer (e.g., Tris-EDTA-Dithiothreitol buffer)

-

Hydroxylapatite slurry

-

Scintillation cocktail and vials

-

Microcentrifuge tubes

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a working solution of [3H]-Estradiol at a concentration near its Kd for ERα.

-

-

Incubation:

-

In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-Estradiol, and varying concentrations of this compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add ice-cold hydroxylapatite slurry to each tube to adsorb the protein-ligand complexes.

-

Incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge the tubes to pellet the hydroxylapatite.

-

Wash the pellets multiple times with assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Resuspend the final pellets in scintillation cocktail.

-

Measure the radioactivity in each sample using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of Trioxifene to generate a competition curve.

-

Determine the IC50 value (the concentration of Trioxifene that inhibits 50% of the specific binding of [3H]-Estradiol).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

MCF-7 Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of ER-positive breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Estrogen-depleted cell culture medium (e.g., phenol red-free DMEM with charcoal-stripped fetal bovine serum)

-

This compound

-

17β-Estradiol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture MCF-7 cells in estrogen-depleted medium for at least 48 hours prior to the experiment to minimize background estrogenic effects.

-

-

Cell Seeding:

-

Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well).

-

Allow the cells to attach for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound.

-

To assess antagonist activity, treat the cells with a fixed concentration of 17β-estradiol (e.g., 1 nM) and varying concentrations of Trioxifene.

-

To assess agonist activity, treat a separate set of cells with varying concentrations of Trioxifene alone.

-

Include appropriate vehicle controls.

-

-

Incubation:

-

Incubate the plates for 6-7 days, allowing for multiple cell divisions.

-

-

Cell Viability Assessment (MTT Assay example):

-

Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

-

Measurement and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Normalize the data to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of Trioxifene to determine the IC50 (for antagonist activity) or EC50 (for agonist activity).

-

Historical Context and Rationale for Discontinuation

This compound was advanced into clinical trials for the treatment of advanced breast cancer.[2][4] Phase I and II studies demonstrated that it was an active agent with a toxicity profile that included hot flashes, nausea, and leukopenia.[2][4] However, a comparative study with tamoxifen, the standard of care at the time, suggested that Trioxifene was no more efficacious and exhibited greater toxicity.[2] This lack of a superior therapeutic window likely contributed to the decision by Eli Lilly and Company to discontinue its development.

Conclusion

This compound is a selective estrogen receptor modulator with demonstrated antiestrogenic activity in breast cancer models. While it showed some efficacy in clinical trials, it did not offer a significant advantage over existing therapies like tamoxifen and was associated with a less favorable side-effect profile, leading to the cessation of its development. The information compiled in this technical guide provides a valuable resource for researchers interested in the history and properties of SERMs and the development of endocrine therapies for cancer. The provided experimental protocols can serve as a foundation for the in vitro and in vivo evaluation of novel SERMs.

References

- 1. Trioxifene - Wikipedia [en.wikipedia.org]

- 2. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Technical Comparison of Trioxifene and First-Generation SERMs

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of Trioxifene with first-generation Selective Estrogen Receptor Modulators (SERMs), primarily focusing on tamoxifen and clomifene. The information is curated for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1] This dual functionality allows them to elicit beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while blocking estrogen's proliferative effects in others, like the breast and uterus.[1] First-generation SERMs, including tamoxifen and clomifene, have been instrumental in the treatment of hormone receptor-positive breast cancer and infertility, respectively.[2][3]

Trioxifene (formerly LY133314) is a non-steroidal SERM that was developed and investigated for the treatment of advanced breast cancer.[4] Although its clinical development was ultimately discontinued, a comparative analysis of its properties against well-established first-generation SERMs provides valuable insights into the structure-activity relationships and the evolution of this important class of therapeutic agents.

Mechanism of Action

The primary mechanism of action for SERMs involves competitive binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[5] Upon binding, the SERM-ER complex undergoes a conformational change that influences its interaction with co-regulatory proteins (co-activators and co-repressors) and subsequent binding to estrogen response elements (EREs) on DNA.[6] This modulation of gene transcription is the basis for their tissue-specific effects.[1]

Trioxifene: As a SERM, Trioxifene competes with endogenous estrogens for binding to ERα. This binding inhibits the proliferative signals mediated by estrogen in breast cancer cells.[4]

Tamoxifen: Tamoxifen is a prodrug that is metabolized to more active compounds, 4-hydroxytamoxifen and endoxifen, which have a significantly higher affinity for the ER.[7] In breast tissue, tamoxifen acts as an antagonist, blocking the G1 phase of the cell cycle and inhibiting tumor cell proliferation.[8] In contrast, it exhibits partial agonist activity in the endometrium and bone.[5]

Clomifene: Clomifene citrate is primarily used to induce ovulation. It acts as an ER antagonist in the hypothalamus, blocking the negative feedback of estrogen.[9] This leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting follicular development and ovulation.[10]

Signaling Pathway Diagram

Caption: General Mechanism of SERM Action.

Quantitative Data Presentation

Table 1: Comparative Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (100%) | Notes |

| Trioxifene | ERα | Data not available | Limited preclinical data published. |

| ERβ | Data not available | ||

| Tamoxifen | ERα | 0.06 - 16%[9] | RBA can vary based on assay conditions. |

| ERβ | Data not available | ||

| 4-Hydroxytamoxifen | ERα | 41 - 246%[9] | Active metabolite of tamoxifen. |

| ERβ | Data not available | ||

| Endoxifen | ERα | ~100-fold higher than tamoxifen[5] | Active metabolite of tamoxifen. |

| ERβ | Data not available | ||

| Clomifene | ERα | 0.1 - 12%[9] | Mixture of zuclomifene and enclomifene. |

| ERβ | Antagonist activity observed[11] | ||

| 4-Hydroxyclomifene | ERα | 89 - 251%[9] | Active metabolite of clomifene. |

| ERβ | Data not available |

Table 2: Comparative Pharmacokinetic Properties

| Parameter | Trioxifene | Tamoxifen | Clomifene | Toremifene (First-Gen SERM) |

| Bioavailability | Data not available | High (>90% absorption, but significant first-pass metabolism)[12] | High (>90%)[9] | ~100%[10] |

| Half-life (t½) | Data not available | 5 - 7 days[7] | 5 - 7 days[9] | ~5 days[10] |

| Time to Peak (Tmax) | Data not available | 4 - 7 hours[7] | Data not available | ~3 hours |

| Metabolism | Data not available | Hepatic (CYP2D6, CYP3A4/5) to active metabolites (4-hydroxytamoxifen, endoxifen)[7] | Hepatic to active metabolites (e.g., 4-hydroxyclomifene)[9] | Hepatic (CYP3A4) |

| Excretion | Data not available | Primarily fecal[12] | Primarily fecal[9] | Primarily fecal[10] |

Table 3: Comparative Clinical Efficacy in Advanced Breast Cancer

| Study / Drug | Patient Population | Overall Response Rate (ORR) | Median Time to Progression (TTP) |

| Trioxifene Mesylate | Postmenopausal women with advanced breast cancer | 52% (CR + PR)[4] | 12 months[4] |

| Tamoxifen (Representative Phase III Trial) | Postmenopausal women with ER+ advanced breast cancer | 28.6%[13] | Favored over droloxifene[13] |